![molecular formula C10H10ClN3 B15361294 6-Chloro-8-cyclopropyl-2-methyl-imidazo[1,2-B]pyridazine](/img/structure/B15361294.png)
6-Chloro-8-cyclopropyl-2-methyl-imidazo[1,2-B]pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-8-cyclopropyl-2-methyl-imidazo[1,2-B]pyridazine is a heterocyclic aromatic organic compound belonging to the imidazo[1,2-B]pyridazine class This compound features a fused bicyclic structure with nitrogen atoms at the 1 and 2 positions of the imidazo ring, and a chloro, cyclopropyl, and methyl substituent on the pyridazine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-8-cyclopropyl-2-methyl-imidazo[1,2-B]pyridazine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors, such as 2-chloro-6-methylpyridazine derivatives, with cyclopropylamine under acidic or basic conditions. The reaction conditions often require the use of catalysts, such as palladium or copper, to facilitate the formation of the imidazo ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Process optimization is crucial to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: 6-Chloro-8-cyclopropyl-2-methyl-imidazo[1,2-B]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can introduce different functional groups onto the pyridazine ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), and strong bases (e.g., sodium hydride).
Major Products Formed:
Oxidation: Higher oxidation state derivatives, such as carboxylic acids or ketones.
Reduction: Reduced forms, such as alcohols or amines.
Substitution: Halogenated or alkylated derivatives.
科学研究应用
Chemistry: In chemistry, 6-Chloro-8-cyclopropyl-2-methyl-imidazo[1,2-B]pyridazine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with specific biological targets makes it a useful tool in drug discovery and development.
Medicine: In medicinal chemistry, this compound is explored for its therapeutic properties. It has been investigated for its potential use in treating various diseases, including cancer, inflammation, and infectious diseases. Its ability to modulate biological pathways makes it a promising candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its unique properties contribute to the development of new materials with improved performance and functionality.
作用机制
The mechanism by which 6-Chloro-8-cyclopropyl-2-methyl-imidazo[1,2-B]pyridazine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and the biological system .
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic processes.
Receptors: It may bind to receptors, altering signal transduction pathways and cellular responses.
相似化合物的比较
Imidazo[1,2-a]pyridine: A structurally related compound with applications in medicinal chemistry.
Imidazo[1,2-b]pyridazine derivatives: Other derivatives within the same class, used in various research and industrial applications.
Uniqueness: 6-Chloro-8-cyclopropyl-2-methyl-imidazo[1,2-B]pyridazine stands out due to its specific combination of substituents, which confer unique chemical and biological properties. Its ability to interact with a wide range of biological targets and its versatility in chemical synthesis make it a valuable compound in scientific research and industrial applications.
属性
分子式 |
C10H10ClN3 |
|---|---|
分子量 |
207.66 g/mol |
IUPAC 名称 |
6-chloro-8-cyclopropyl-2-methylimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C10H10ClN3/c1-6-5-14-10(12-6)8(7-2-3-7)4-9(11)13-14/h4-5,7H,2-3H2,1H3 |
InChI 键 |
BNBCFECJWWDYEN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN2C(=N1)C(=CC(=N2)Cl)C3CC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


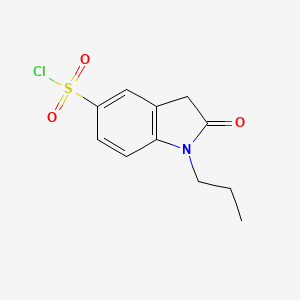

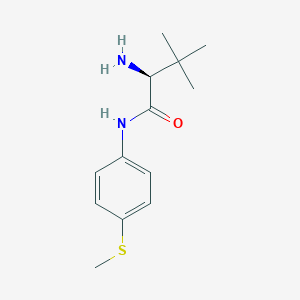

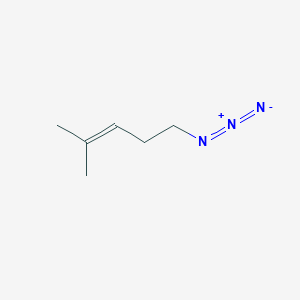

![Ethanone, 1-[2'-(trifluoromethyl)[1,1'-biphenyl]-4-yl]-](/img/structure/B15361261.png)
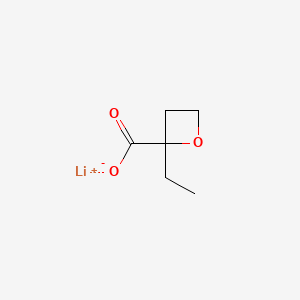
![2,3-Dihydro-6-methyl-4H-pyrano[3,2-b]pyridin-4-one](/img/structure/B15361274.png)
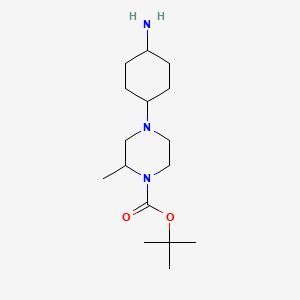
![2-amino-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one](/img/structure/B15361283.png)
![3Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide;hydrochloride](/img/structure/B15361287.png)
![4-[(2R)-2-hydroxypropyl]-2-methoxy-3-methylphenol](/img/structure/B15361289.png)

